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Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent cell linker dye, PKH67, for
in vivo cell tracking applications. It covers the dye's core properties, experimental protocols,
and data presentation to assist researchers in designing and executing robust in vivo studies.

Core Principles of PKH67 Labeling

PKH67 is a green fluorescent, lipophilic dye designed for stable, long-term labeling of cell
membranes.[1][2][3] Its mechanism relies on the insertion of its long aliphatic tails into the lipid
bilayer of the cell membrane, a process that is rapid and stable.[1][3][4] This stable
incorporation allows for the tracking of labeled cells over extended periods with minimal dye
transfer between cells.[5]

The fluorescence of PKH67 is independent of pH within physiological ranges and its intensity is
typically not affected by the pattern of dye localization on the cell membrane, which can vary
from uniform to punctate depending on the cell type.[3]

Quantitative Data Summary

The in vivo persistence of PKH67 is a critical parameter for experimental design. The following
table summarizes the key quantitative properties of the dye.
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Parameter Value Source(s)
In Vivo Half-Life 10-12 days [11[5]16]
Excitation Maximum 490 nm [21[6]1[7]
Emission Maximum 502 nm [2][6]

Short-to-medium term in vivo
Recommended for _ [3][5][6]
studies

Experimental Protocols

Obtaining bright, uniform, and reproducible cell labeling is crucial for successful in vivo cell
tracking. The following is a generalized protocol based on manufacturer recommendations and
published studies. Optimization for specific cell types and experimental conditions is highly
recommended.

General Cell Membrane Labeling Protocol

This protocol is designed for labeling a single cell suspension. While adherent cells can be
labeled, detachment and labeling in suspension generally yield more homogenous staining.[3]

Materials:

PKH67 Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)
e Cells of interest in a single-cell suspension

o Serum-free medium or buffer

o Complete culture medium containing serum (e.g., FBS) or 1% BSA

o Conical bottom polypropylene tubes

e Centrifuge

Procedure:
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Cell Preparation:
o Start with a single-cell suspension of 2 x 107 cells in a conical polypropylene tube.

o Wash the cells once with serum-free medium to remove any residual serum proteins that
can interfere with labeling.[1]

o Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[1]

o Carefully aspirate the supernatant. Do not add the ethanolic PKH67 dye directly to the cell
pellet as this will result in heterogeneous staining and reduced cell viability.[3]

Preparation of Staining Solutions (Immediately prior to use):

o Prepare a 2X cell suspension by resuspending the cell pellet in 1 mL of Diluent C. This
results in a concentration of 2 x 107 cells/mL.

o Prepare a 2X dye solution by adding the appropriate volume of PKH67 ethanolic dye
solution to 1 mL of Diluent C to achieve a final concentration of 4 uM (this is a common
starting concentration, but should be optimized). For example, to achieve a 4 uM 2X dye
solution, add 4 pL of a 1 mM stock solution to 1 mL of Diluent C. Mix thoroughly.

Cell Labeling:
o Rapidly add the 1 mL of 2X cell suspension to the 1 mL of 2X dye solution.

o Immediately mix the cell and dye suspension by pipetting up and down for 2-5 minutes.
This will result in a final staining volume of 2 mL with a cell concentration of 1 x 10’
cells/mL and a PKH67 concentration of 2 uM.

Stopping the Staining Reaction:

o Add an equal volume (2 mL) of serum or 1% BSA to the staining mixture and incubate for
1 minute to stop the labeling process by binding excess dye.[3]

Washing:
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o Wash the labeled cells three to four times with complete culture medium to remove any
unbound dye. Centrifuge at 400 x g for 10 minutes for each wash.

e Final Resuspension:

o Resuspend the final cell pellet in an appropriate volume of medium for your in vivo
experiment.

Exosome Labeling Protocol

PKH67 can also be utilized to label exosomes and other extracellular vesicles for in vitro and in
vivo tracking.[5][8][7]

Materials:

 |solated exosome pellet

e PKH67 Dye

e Diluent C

e 10% Bovine Serum Albumin (BSA) in PBS
e 0.971 M Sucrose solution

» Ultracentrifuge

Procedure:

o Exosome Preparation:

o Combine isolated exosome pellets into a single tube and bring the volume to 1 mL with
Diluent C.[7]

e Dye Preparation:
o In a separate tube, add 6 pL of PKH67 dye to 1 mL of Diluent C.[7]

e Labeling:
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o Add the exosome suspension to the dye solution and mix continuously by gentle pipetting
for 30 seconds.[7]

o Let the mixture stand at room temperature for 5 minutes.[7]
e Quenching:
o Quench the reaction by adding 2 mL of 10% BSA in PBS.[7]
o Bring the total volume up to 8.5 mL with serum-free media.[7]
 Purification:

o Carefully pipette 1.5 mL of the 0.971 M sucrose solution to the bottom of the tube to create
a sucrose cushion.[7]

o Centrifuge at 190,000 x g for 2 hours at 2-8°C. The labeled exosomes will pellet, while the
majority of the unbound dye remains in the supernatant.[7]

o Carefully remove the supernatant and resuspend the exosome pellet in an appropriate
buffer for your experiment.

Visualizations
Experimental Workflow for In Vivo Cell Tracking

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.sigmaaldrich.com/HK/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.sigmaaldrich.com/HK/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.sigmaaldrich.com/HK/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.sigmaaldrich.com/HK/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.sigmaaldrich.com/HK/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.sigmaaldrich.com/HK/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Cell Preparation

[1. Harvest and wash cells in serum-free medium)

l

Staining Procedure

(2. Resuspend cell pellet in Diluent C (2X concentrationa 3. Prepare 2X PKH67 dye solution in Diluent C

;

4. Rapidly mix 2X cells and 2X dye solutions

[5. Incubate for 2-5 minutes at room temperatura

Post-Staining

G. Stop reaction with serum or BSA)

[7. Wash cells multiple times with complete medium)

:

8. Resuspend labeled cells for in vivo injection

In Vivo Analysis

9. Inject labeled cells into the animal model

l

[10. Track cell localization and persistence over time via imaginga

Click to download fu

[l resolution via product page

Caption: General workflow for labeling cells with PKH67 for in vivo tracking.
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Logical Relationship of PKH Dyes for In Vivo Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [PKH67 for In Vivo Cell Tracking: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556986#pkh-67-for-in-vivo-cell-tracking-half-life]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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